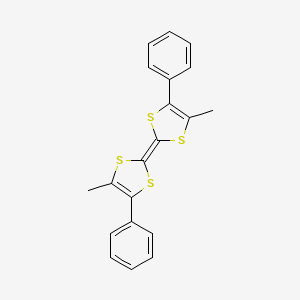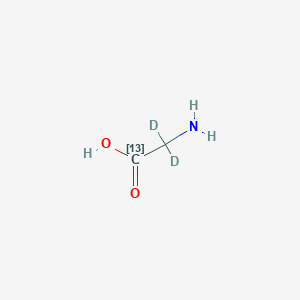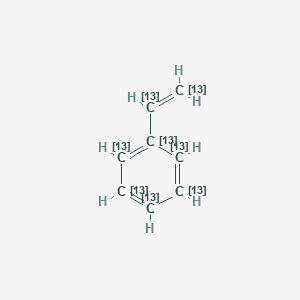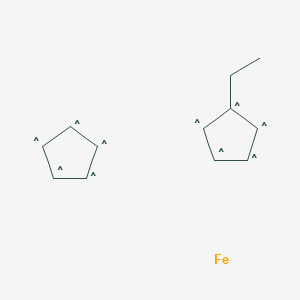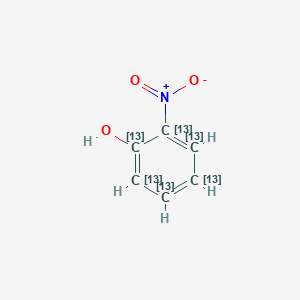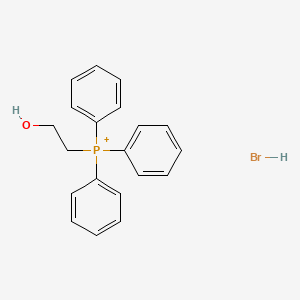
Kayarad HX-220
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kayarad HX-220 is a chemical compound with the molecular formula C28H44O10 and a molecular weight of 540.65 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kayarad HX-220 involves multiple steps, including esterification and polymerization reactions. The compound is typically synthesized by reacting 6-(propenoyloxy)hexanoic acid with 3-[2,2-dimethyl-3-[1-oxo-6-(propenoyloxy)hexyl]oxy]propoxy]-2,2-dimethyl-3-oxopropyl ester under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Kayarad HX-220 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Kayarad HX-220 has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of Kayarad HX-220 involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active components that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Kayarad HX-620
- Kayarad DPHA
- Kayarad DPCA-60
Uniqueness
Kayarad HX-220 is unique due to its specific molecular structure, which imparts distinct properties such as high reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .
Eigenschaften
CAS-Nummer |
102903-35-5 |
|---|---|
Molekularformel |
C28H44O10 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
[3-[2,2-dimethyl-3-(6-prop-2-enoyloxyhexanoyloxy)propanoyl]oxy-2,2-dimethylpropyl] 6-prop-2-enoyloxyhexanoate |
InChI |
InChI=1S/C28H44O10/c1-7-22(29)34-17-13-9-11-15-24(31)36-19-27(3,4)20-38-26(33)28(5,6)21-37-25(32)16-12-10-14-18-35-23(30)8-2/h7-8H,1-2,9-21H2,3-6H3 |
InChI-Schlüssel |
HTMMMSIQFWMMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(=O)CCCCCOC(=O)C=C)COC(=O)C(C)(C)COC(=O)CCCCCOC(=O)C=C |
Verwandte CAS-Nummern |
102903-35-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



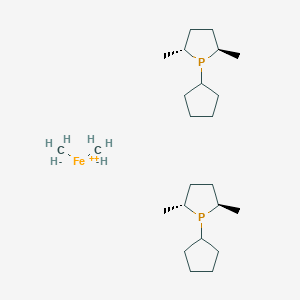
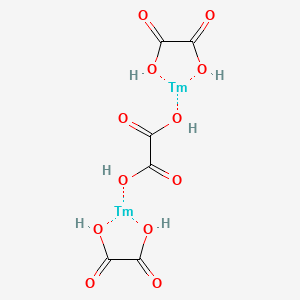
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
